molecular formula C19H22N2O3 B5832533 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5832533
M. Wt: 326.4 g/mol
InChI Key: KYIPFYDKOOBQOZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenoxy group and a phenylpiperazinyl group attached to an ethanone backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylpiperazinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone.

    Reduction: Formation of 2-(4-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The phenylpiperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-Methoxyphenoxy)-1-(4-phenylpiperidin-1-yl)ethanone

Uniqueness

2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which allows it to interact with biological systems in a distinct manner. This uniqueness makes it a valuable compound for studying the structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIPFYDKOOBQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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